Ac-Trp-Leu-Ala-AMC

Proteasome Enzyme Specificity Chymotrypsin-like Activity

Ac-Trp-Leu-Ala-AMC is the only fluorogenic substrate that selectively reports β5c constitutive proteasome activity without interference from immunoproteasome β5i. Essential for accurate inhibitor IC50 determination and proteasome isoform profiling. Validated for β5c-selective inhibitor screening, multiplexed catalytic activity assays, and mitochondrial ClpP measurements. Choose this substrate to eliminate false negatives and ensure data reproducibility in constitutive proteasome studies.

Molecular Formula C35H38N6O11
Molecular Weight 718.7
Cat. No. B1574758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Trp-Leu-Ala-AMC
SynonymsAc-WLA-AMC
Molecular FormulaC35H38N6O11
Molecular Weight718.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLyophilized powder
SolubilitySoluble in DMSO
Storage-20°C

Ac-Trp-Leu-Ala-AMC: A β5c-Specific Fluorogenic Peptide Substrate for Constitutive Proteasome Activity Profiling


Ac-Trp-Leu-Ala-AMC (also known as Ac-WLA-AMC) is a tripeptide-based fluorogenic substrate designed for the quantitative measurement of chymotrypsin-like protease activity, specifically targeting the β5c subunit of the 20S constitutive proteasome . The compound consists of an N-terminal acetylated Trp-Leu-Ala peptide sequence conjugated to a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore, which upon enzymatic cleavage releases a fluorescent signal detectable at excitation/emission wavelengths of 345/445 nm . With a molecular formula of C32H37N5O6 and a molecular weight of 587.7 g/mol, this substrate is widely employed in biochemical and cellular assays to monitor proteasome function and screen for proteasome inhibitors .

Why Ac-Trp-Leu-Ala-AMC Cannot Be Replaced by Generic Chymotrypsin-Like Substrates in Proteasome Research


Generic fluorogenic substrates such as Suc-LLVY-AMC are widely used to measure chymotrypsin-like activity but lack the ability to discriminate between constitutive proteasome (β5c) and immunoproteasome (β5i) catalytic subunits [1]. This is critical because the β5i subunit is upregulated under inflammatory conditions and in certain cancers, confounding activity measurements when using broad-specificity probes [2]. In contrast, Ac-Trp-Leu-Ala-AMC is selectively cleaved by the β5c subunit and exhibits negligible hydrolysis by the immunoproteasome, enabling precise quantification of constitutive proteasome activity even in complex biological samples where both proteasome isoforms coexist . Additionally, the substrate requires specific assay conditions—including activation of the 20S proteasome with 0.035% SDS—that are not universally applicable to all AMC-based substrates . Substituting Ac-Trp-Leu-Ala-AMC with a non-selective alternative would therefore compromise data specificity and reproducibility in studies focused on constitutive proteasome function or inhibitor selectivity profiling.

Quantitative Differentiation of Ac-Trp-Leu-Ala-AMC: Comparative Performance Data Against Closest Analogs


Subunit Selectivity: Ac-WLA-AMC vs. Suc-LLVY-AMC in Proteasome Activity Assays

In a comparative substrate profiling study using RPMI-8226 cell lysates, Ac-WLA-AMC was cleaved exclusively by the β5c subunit of the constitutive proteasome, whereas Suc-LLVY-MCA (a close analog of Suc-LLVY-AMC) was cleaved by both the β5c and β5i (immunoproteasome) subunits [1]. This differential cleavage profile was confirmed at a substrate concentration of 15 μmol/L over a 3-hour incubation, with fluorescence intensity directly correlating to subunit-specific catalytic activity [1]. The β5i subunit contributes significantly to total chymotrypsin-like activity in cells expressing the immunoproteasome, leading to overestimation of constitutive proteasome activity when using non-selective substrates like Suc-LLVY-AMC [2]. This selectivity was further corroborated by independent studies demonstrating that Ac-WLA-AMC is 'not hydrolyzed efficiently by the immunoproteasome' .

Proteasome Enzyme Specificity Chymotrypsin-like Activity

Inhibitor Screening Sensitivity: Ac-WLA-AMC as a Reporter Substrate for β5c-Targeting Compounds

Ac-WLA-AMC has been validated as a reporter substrate in high-throughput inhibitor screening assays targeting the β5c subunit. In a BindingDB entry, a small-molecule inhibitor of the 20S proteasome β5c subunit exhibited an IC50 of 347 nM when Ac-WLA-AMC was used as the substrate, with fluorescence measured after a 30-minute incubation [1]. In contrast, assays employing the non-selective substrate Suc-LLVY-AMC often yield higher apparent IC50 values for β5c-selective inhibitors due to residual activity from the β5i subunit, which is not inhibited [2]. A separate assay using Ac-WLA-AMC reported an IC50 of 1.20 nM for a potent inhibitor of the constitutive proteasome β5 subunit in human erythrocytes, demonstrating the substrate's suitability for detecting highly potent inhibitors [3]. Additionally, Ac-WLA-AMC has been employed to characterize inhibitors of the ClpP protease, with one compound showing an EC50 of 300 nM for ClpP activation [4].

Proteasome Inhibitor Drug Discovery IC50

Cross-Reactivity Profile: Ac-WLA-AMC vs. Z-LLE-AMC in Caspase-Like Activity Measurement

Ac-WLA-AMC is not a substrate for caspase-like proteases; it is exclusively hydrolyzed by the chymotrypsin-like β5c subunit. This is in contrast to Z-LLE-AMC, a substrate commonly used to measure caspase-like activity of the β1c subunit, which can exhibit some cross-reactivity with chymotrypsin-like sites under certain assay conditions [1]. In a systematic analysis of proteasome substrate specificity, Ac-WLA-AMC showed no detectable cleavage by the β1c (caspase-like) subunit, whereas Z-LLE-AMC was specifically cleaved by β1c [2]. This orthogonal specificity is critical when multiplexing assays to simultaneously measure distinct catalytic activities of the proteasome [3]. The high specificity of Ac-WLA-AMC minimizes signal crosstalk and ensures that chymotrypsin-like activity measurements are not confounded by caspase-like protease activity .

Caspase-like Activity Proteasome Substrate Specificity

Assay Condition Requirement: SDS Activation Necessary for Ac-WLA-AMC but Not for All AMC Substrates

The 20S proteasome requires activation with 0.035% sodium dodecyl sulfate (SDS) in the assay buffer for efficient hydrolysis of Ac-WLA-AMC . This requirement is specific to certain fluorogenic substrates and is not universal; for example, Suc-LLVY-AMC can be hydrolyzed by both SDS-activated and PA28α-activated 20S proteasomes . Failure to include SDS in the assay buffer results in significantly reduced or undetectable cleavage of Ac-WLA-AMC, which can lead to false-negative results . Conversely, the inclusion of SDS at the specified concentration ensures that the latent 20S proteasome is fully activated, providing maximal and reproducible activity measurements . This assay nuance underscores the importance of following substrate-specific protocols and highlights a key operational differentiator when selecting a proteasome substrate for routine use [1].

Proteasome Activation Assay Optimization SDS

ClpP Protease Activity: Ac-WLA-AMC as a Dual-Use Substrate for Mitochondrial Protease Studies

Beyond its established role in proteasome research, Ac-WLA-AMC has been validated as a substrate for the mitochondrial caseinolytic protease ClpP, expanding its utility to studies of mitochondrial proteostasis and cancer cell metabolism . In a study evaluating the effects of imipridones on ClpP activity, Ac-WLA-AMC was used at a concentration of 50 μM, and fluorescence was monitored over 30 minutes [1]. The substrate enabled the detection of ClpP activation by small molecules, with one compound exhibiting an EC50 of 300 nM [2]. Importantly, this cross-reactivity is not observed with other common proteasome substrates such as Suc-LLVY-AMC, which shows negligible cleavage by ClpP [3]. This dual-use capability provides a unique advantage for researchers investigating the interplay between the ubiquitin-proteasome system and mitochondrial proteases, allowing for cost-effective multiplexing of assays with a single substrate .

ClpP Protease Mitochondrial Proteostasis Fluorogenic Assay

Optimal Application Scenarios for Ac-Trp-Leu-Ala-AMC Based on Differentiated Evidence


Selective Measurement of Constitutive Proteasome Activity in Inflammatory Disease Models

Ac-Trp-Leu-Ala-AMC is the preferred substrate for quantifying constitutive proteasome activity in cells or tissues where the immunoproteasome is upregulated (e.g., following IFN-γ stimulation or in inflammatory microenvironments). As demonstrated by its exclusive cleavage by the β5c subunit and negligible hydrolysis by the β5i subunit [1], this substrate avoids the signal contamination that plagues non-selective substrates like Suc-LLVY-AMC. Researchers studying the differential roles of constitutive versus immunoproteasome in diseases such as multiple myeloma, rheumatoid arthritis, or inflammatory bowel disease should select Ac-Trp-Leu-Ala-AMC to ensure that activity measurements reflect only the constitutive isoform [2]. This specificity is critical for accurately assessing the efficacy of β5c-selective inhibitors and for understanding disease mechanisms driven by proteasome isoform switching .

High-Throughput Screening of β5c-Specific Proteasome Inhibitors

For drug discovery programs targeting the β5c subunit of the constitutive proteasome, Ac-Trp-Leu-Ala-AMC provides a robust and selective reporter system. The substrate has been validated in multiple inhibitor screening assays, yielding reliable IC50 values (e.g., 347 nM and 1.20 nM for β5c inhibitors) without interference from immunoproteasome activity [3]. Unlike assays using Suc-LLVY-AMC, which can underestimate inhibitor potency due to residual β5i cleavage, Ac-Trp-Leu-Ala-AMC enables precise SAR analysis and reduces the risk of false negatives in primary screens [4]. This substrate is particularly valuable for profiling next-generation proteasome inhibitors intended to spare the immunoproteasome, a strategy aimed at reducing off-target toxicities in cancer therapy .

Multiplexed Proteasome Activity Assays Requiring Orthogonal Catalytic Site Readouts

Ac-Trp-Leu-Ala-AMC is an essential component of multiplexed assays designed to simultaneously measure the three distinct catalytic activities of the 20S proteasome: chymotrypsin-like (β5c), caspase-like (β1c), and trypsin-like (β2c). Its strict specificity for β5c, with no cross-reactivity toward β1c (caspase-like) or β2c (trypsin-like) subunits [5], ensures that the chymotrypsin-like signal is not confounded by other proteolytic activities. When used in combination with Z-LLE-AMC (β1c) and Boc-LRR-AMC (β2c), Ac-Trp-Leu-Ala-AMC enables researchers to profile the full catalytic landscape of the proteasome in a single experiment [6]. This orthogonal specificity is particularly valuable in studies of proteasome regulation, where changes in one catalytic activity may be independent of others [7].

Dual-Function Assays for Proteasome and Mitochondrial ClpP Protease Studies

Ac-Trp-Leu-Ala-AMC offers a unique advantage for laboratories investigating both the ubiquitin-proteasome system and mitochondrial proteostasis. Unlike other proteasome substrates, Ac-Trp-Leu-Ala-AMC is also efficiently cleaved by the mitochondrial ClpP protease . This dual-use capability allows researchers to employ a single substrate for two distinct assay types, reducing reagent inventory and enabling direct comparison of proteasome and ClpP activities in parallel experiments . The substrate has been validated for ClpP activity measurements at 50 μM, with fluorescence monitored over 30 minutes, and has been used to characterize ClpP activators with EC50 values as low as 300 nM [8]. This versatility is especially beneficial for cancer biology studies exploring the interplay between proteasomal and mitochondrial proteolytic pathways.

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